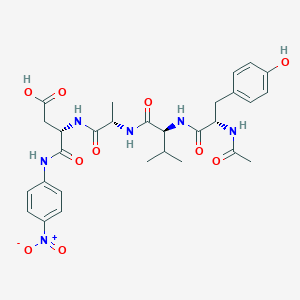

Ac-YVAD-pNA

准备方法

合成路线和反应条件: 乙酰-YVAD-对硝基苯胺是通过一系列肽偶联反应合成的。该过程通常包括将氨基酸依次添加到不断增长的肽链中,从 N-乙酰-酪氨酸开始。 最后一步是将肽与对硝基苯胺偶联 .

工业生产方法: 乙酰-YVAD-对硝基苯胺的工业生产遵循类似的合成路线,但规模更大。 该工艺针对高产量和高纯度进行了优化,通常涉及自动化肽合成器和严格的纯化步骤,如高效液相色谱 (HPLC) .

化学反应分析

反应类型: 乙酰-YVAD-对硝基苯胺在被 caspase-1 裂解时主要经历水解。 该反应释放出对硝基苯胺,它是主要产物 .

常见试剂和条件: 水解反应通常在生理 pH 的缓冲溶液中进行。 常见试剂包括 caspase-1 酶和合适的缓冲液,例如磷酸盐缓冲盐水 (PBS) .

科学研究应用

Caspase Activity Measurement

Ac-YVAD-pNA is primarily used to quantify caspase-1 activity in cell lysates and tissue samples. Its specificity for caspase-1 allows researchers to study the role of this enzyme in various physiological and pathological processes.

Table 1: Comparison of Caspase Substrates

| Substrate | Specificity | Measurement Method |

|---|---|---|

| This compound | Caspase-1 | Colorimetric at 405 nm |

| Ac-DEVD-pNA | Caspase-3 | Colorimetric |

| Ac-LEHD-pNA | Caspase-9 | Colorimetric |

Inflammation Studies

Caspase-1 is a key player in the inflammatory response, particularly in the activation of interleukin-1β (IL-1β). Studies utilizing this compound have demonstrated its utility in assessing the role of caspase-1 in diseases characterized by excessive inflammation, such as autoimmune disorders and neurodegenerative diseases.

Case Study: Neuroinflammation

In a study investigating quinolinic acid-induced neuroinflammation, researchers pre-treated rats with this compound to inhibit caspase-1 activity. The results indicated a significant reduction in IL-1β levels and associated neuronal damage, highlighting the potential therapeutic role of caspase inhibitors in neuroinflammatory conditions .

Neuroprotection Research

Recent studies have explored the neuroprotective effects of this compound in models of cerebral ischemia and hemorrhage. By inhibiting caspase-1 activity, researchers observed reduced neuronal apoptosis and improved functional outcomes.

Table 2: Effects of this compound on Neuroprotection

| Condition | Treatment | Outcome |

|---|---|---|

| Intracerebral Hemorrhage | This compound | Reduced neuronal death and improved function |

| Ischemic Stroke | This compound | Decreased apoptosis and inflammation |

Cell Death Mechanisms

This compound has been instrumental in elucidating mechanisms of cell death, particularly pyroptosis—a form of programmed cell death associated with inflammatory responses. Its application has helped clarify the role of caspase-1 in mediating pyroptotic cell death during infections and tissue injury.

Case Study: Pyroptosis in Inflammatory Diseases

In research focusing on intracerebral hemorrhage, administration of this compound significantly reduced markers of pyroptosis and inflammation, suggesting its potential as a therapeutic agent for conditions involving excessive inflammatory responses .

作用机制

乙酰-YVAD-对硝基苯胺通过充当 caspase-1 的底物来发挥作用。当 caspase-1 裂解乙酰-YVAD-对硝基苯胺时,它会释放对硝基苯胺,可以使用分光光度法进行测量。 这种裂解具有高度特异性,使乙酰-YVAD-对硝基苯胺成为研究 caspase-1 活性的宝贵工具 .

相似化合物的比较

类似化合物:

- 乙酰-DEVD-对硝基苯胺:caspase-3 的底物。

- 乙酰-LEHD-对硝基苯胺:caspase-9 的底物。

- 乙酰-IETD-对硝基苯胺:caspase-8 的底物 .

独特性: 乙酰-YVAD-对硝基苯胺对 caspase-1 具有高度特异性,使其成为研究这种特定酶的必不可少的工具。 它在裂解后释放可量化的显色产物的能力允许精确测量 caspase-1 活性 .

生物活性

Ac-YVAD-pNA is a synthetic peptide substrate widely used in biochemical research to study caspase activity, particularly caspase-1. This compound has been instrumental in elucidating the roles of caspases in apoptosis and inflammation, making it a valuable tool in the fields of cell biology and pharmacology. This article provides an in-depth overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Caspases

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. They exist as inactive proenzymes that are activated through cleavage by other caspases or by specific stimuli. The substrate this compound is specifically designed to be cleaved by caspase-1, which is crucial for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.

The mechanism by which this compound functions involves its cleavage at the YVAD sequence. Upon cleavage, the p-nitroaniline (pNA) moiety is released, which can be quantitatively measured using spectrophotometric methods. This release correlates with caspase-1 activity, allowing researchers to infer the enzyme's function in various biological contexts.

Kinetic Parameters

Research has established key kinetic parameters for this compound when used as a substrate for caspases. The following table summarizes the kinetic data:

| Caspase | Substrate | V max (pmol/min) | K m (μM) | K i (μM) |

|---|---|---|---|---|

| 1 | YVAD-pNA | 110 | 100 | 0.0063 |

| 2 | LEHD-pNA | 400 | 560 | 29 |

| 3 | DEVD-pNA | 110 | 74 | 0.84 |

| 4 | LEHD-pNA | 510 | 1100 | NT |

| 5 | LEHD-pNA | 610 | 2500 | NT |

| 6 | VEID-pNA | 230 | 220 | 550 |

| 7 | DEVD-pNA | 530 | 230 | 1.2 |

| 8 | IETD-pNA | 130 | 140 | 0.54 |

This table indicates that this compound has a relatively low K_m value for caspase-1, suggesting high affinity and specificity for this enzyme compared to others in the caspase family .

Role in Infection Response

A pivotal study demonstrated that this compound significantly influences host defense mechanisms against bacterial infections. In experiments with murine models, administration of Ac-YVAD-CHO (a caspase-1 inhibitor) rendered mice more susceptible to lethal doses of Escherichia coli. Specifically, wild-type mice treated with Ac-YVAD-CHO showed more than a twofold increase in susceptibility compared to untreated controls, highlighting the importance of caspase-1 in antibacterial defenses .

Apoptosis Induction

Another study focused on the role of this compound in apoptosis during ischemic conditions. Researchers observed increased caspase-3-like protease activity in brain tissue following ischemia, suggesting that caspase activation contributes to neuronal death. Inhibition of this pathway using inhibitors like Z-DEVD-FMK led to reduced cell death and DNA fragmentation, underscoring the relevance of caspase activity in neurodegenerative processes .

属性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPNOCSPPGFBPX-XNHCRPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440596 | |

| Record name | Ac-YVAD-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149231-66-3 | |

| Record name | Ac-YVAD-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research article mentions using Ac-YVAD-pNA to analyze the enzymatic activity of caspase-1. How does this compound work?

A1: this compound (Acetyl-Tyr-Val-Ala-Asp-p-nitroanilide) is a synthetic peptide substrate specifically recognized and cleaved by caspase-1. This peptide contains a chromophore, p-nitroaniline (pNA), conjugated to the C-terminal aspartic acid residue. Upon cleavage by caspase-1 at the aspartic acid position, the pNA is released, resulting in a measurable color change. This color change, detectable by spectrophotometry, directly correlates with the enzymatic activity of caspase-1. The greater the color change, the higher the caspase-1 activity. []

Q2: How does the use of this compound contribute to the findings of the study?

A2: The study investigated the impact of transfecting a human caspase-1 gene into HepG2 hepatoma cells. By utilizing this compound, the researchers could directly measure the enzymatic activity of caspase-1 in the transfected cells. The observed increase in this compound cleavage provided evidence that the transfected caspase-1 gene was not only successfully transcribed and translated into protein but also that the resulting caspase-1 enzyme was functionally active within the cells. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。